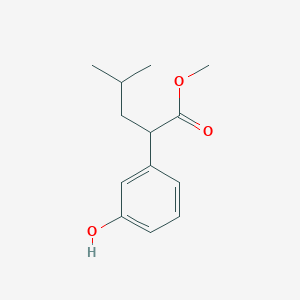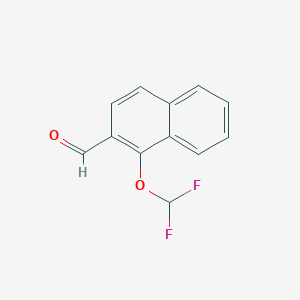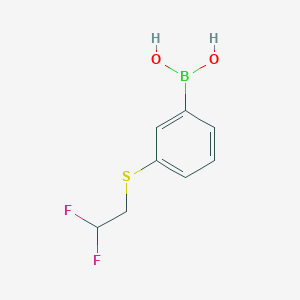![molecular formula C13H10N2O2 B11884652 1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one CAS No. 918474-01-8](/img/structure/B11884652.png)
1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of the pyrroloquinoline family, which is known for its diverse pharmacological properties.
準備方法
The synthesis of 1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one typically involves a multi-step process. One common method includes the palladium-catalyzed cross-coupling reaction and cyclization. The starting material, 4-hydroxyquinolin-2(1H)-one, undergoes a series of reactions to form the pyrrole ring, which is a key structural component of the compound . The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents to facilitate the formation of the desired product.
化学反応の分析
1-Acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: It can be used in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
類似化合物との比較
1-Acetyl-3H-pyrrolo[2,3-c]quinolin-4(5H)-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit biological activities and are being studied for their potential therapeutic applications.
4-hydroxyquinolin-2(1H)-one derivatives: These compounds serve as starting materials for the synthesis of this compound and have their own unique properties.
The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development.
特性
CAS番号 |
918474-01-8 |
|---|---|
分子式 |
C13H10N2O2 |
分子量 |
226.23 g/mol |
IUPAC名 |
1-acetyl-3,5-dihydropyrrolo[2,3-c]quinolin-4-one |
InChI |
InChI=1S/C13H10N2O2/c1-7(16)9-6-14-12-11(9)8-4-2-3-5-10(8)15-13(12)17/h2-6,14H,1H3,(H,15,17) |
InChIキー |
GFIARCPGAYMZNU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CNC2=C1C3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11884577.png)












